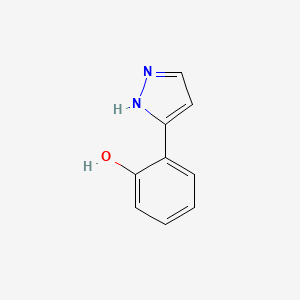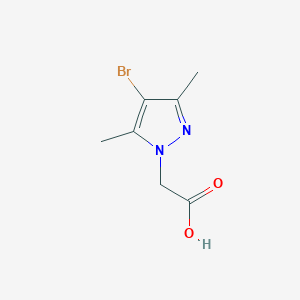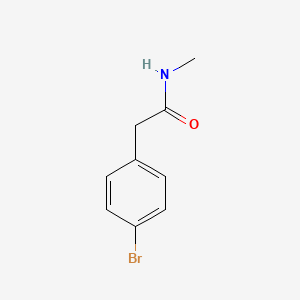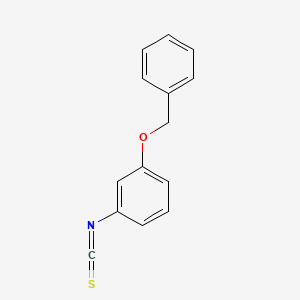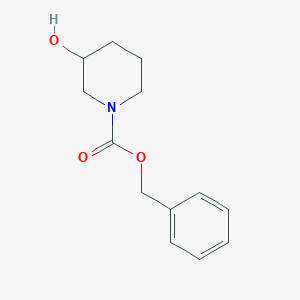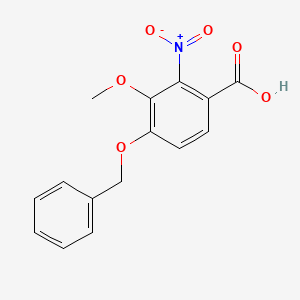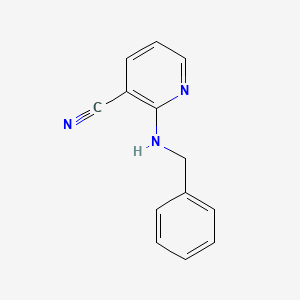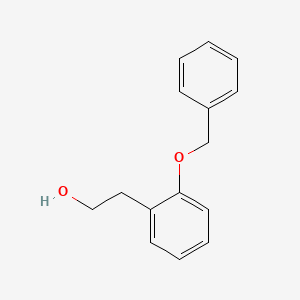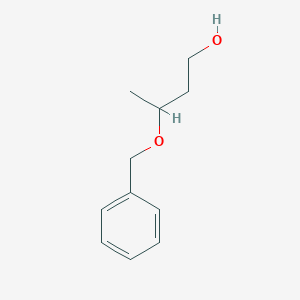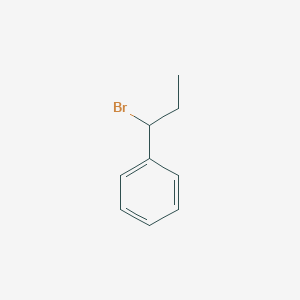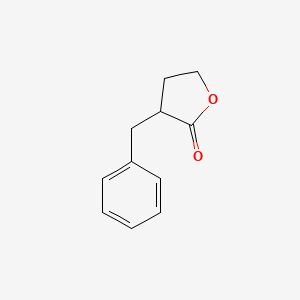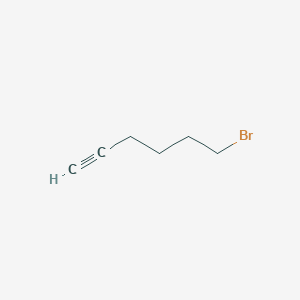
6-Bromohex-1-ino
Descripción general
Descripción
6-Bromohex-1-yne is an organic compound with the molecular formula C6H9Br. It is a brominated alkyne, characterized by the presence of a bromine atom attached to a six-carbon chain with a terminal alkyne group. This compound is used in various chemical reactions and has applications in scientific research and industrial processes.
Aplicaciones Científicas De Investigación
6-Bromohex-1-yne is used in various scientific research applications:
Chemistry: It serves as a building block in organic synthesis, particularly in the formation of carbon-carbon bonds through coupling reactions.
Biology: It is used in the synthesis of bioactive molecules and probes for studying biological processes.
Medicine: It is involved in the development of pharmaceuticals and drug delivery systems.
Industry: It is used in the production of specialty chemicals, polymers, and materials with specific properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
6-Bromohex-1-yne can be synthesized through several methods. One common approach involves the bromination of hex-1-yne. This reaction typically uses bromine (Br2) or carbon tetrabromide (CBr4) in the presence of a catalyst such as triphenylphosphine (PPh3) in a solvent like dichloromethane (CH2Cl2) or acetonitrile (CH3CN) at low temperatures . Another method involves the use of phosphorus tribromide (PBr3) in diethyl ether at low temperatures .
Industrial Production Methods
Industrial production of 6-Bromohex-1-yne often involves similar bromination reactions but on a larger scale. The choice of reagents and conditions may vary to optimize yield and purity while minimizing costs and environmental impact.
Análisis De Reacciones Químicas
Types of Reactions
6-Bromohex-1-yne undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, to form new compounds.
Addition Reactions: The alkyne group can participate in addition reactions with halogens, hydrogen, or other electrophiles.
Coupling Reactions: It can undergo coupling reactions, such as Sonogashira coupling, to form carbon-carbon bonds with other alkynes or aryl halides.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium azide (NaN3) or potassium thiolate (KSR) in polar solvents like dimethylformamide (DMF).
Addition Reactions: Reagents such as hydrogen gas (H2) with a palladium catalyst (Pd/C) or halogens like chlorine (Cl2) in inert solvents.
Coupling Reactions: Palladium catalysts (Pd(PPh3)4) and copper iodide (CuI) in solvents like tetrahydrofuran (THF) or dimethyl sulfoxide (DMSO).
Major Products
Substitution Reactions: Products include azidohex-1-yne or hex-1-yne thiol derivatives.
Addition Reactions: Products include 6,6-dihalohex-1-ene or hex-1-ene derivatives.
Coupling Reactions: Products include conjugated diynes or aryl-alkyne compounds.
Mecanismo De Acción
The mechanism of action of 6-Bromohex-1-yne depends on the specific reaction it undergoes. In substitution reactions, the bromine atom is replaced by a nucleophile through a bimolecular nucleophilic substitution (SN2) mechanism. In addition reactions, the alkyne group reacts with electrophiles to form addition products. In coupling reactions, the alkyne group forms carbon-carbon bonds with other alkynes or aryl halides through palladium-catalyzed cross-coupling mechanisms.
Comparación Con Compuestos Similares
Similar Compounds
- 1-Bromo-5-hexyne
- 5-Hexynyl-1-bromide
- 6-Bromo-1-hexene
- 5-Hexyne, 1-bromo
Uniqueness
6-Bromohex-1-yne is unique due to its specific structure, which combines a bromine atom and a terminal alkyne group. This combination allows it to participate in a wide range of chemical reactions, making it a versatile building block in organic synthesis. Its reactivity and applications in various fields, including chemistry, biology, medicine, and industry, highlight its importance in scientific research and industrial processes.
Propiedades
IUPAC Name |
6-bromohex-1-yne | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9Br/c1-2-3-4-5-6-7/h1H,3-6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WDNFOERVYIUQPG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CCCCCBr | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50342765 | |
| Record name | 6-Bromo-1-hexyne | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50342765 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
161.04 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
66977-99-9 | |
| Record name | 6-Bromo-1-hexyne | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50342765 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 6-bromohex-1-yne | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



